Ceclazepide - 1801749-44-9

Ceclazepide

Catalog Number: EVT-263274
CAS Number: 1801749-44-9
Molecular Formula: C30H32N6O5
Molecular Weight: 556.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceclazepide is a cholecystokinin receptor antagonist.
Source and Classification

Ceclazepide belongs to the class of compounds known as benzodiazepines, which are characterized by their core structure comprising a benzene ring fused to a diazepine ring. It is classified primarily as a cholecystokinin-2 receptor antagonist, which positions it within the pharmacological category of gastrointestinal agents. The compound has been studied in various preclinical and clinical settings for its potential efficacy in managing conditions such as acid reflux and peptic ulcers.

Synthesis Analysis

Methods and Technical Details

The synthesis of ceclazepide involves several multi-step processes that include:

  1. Preparation of Intermediates: The initial steps typically involve the formation of key intermediates through reactions such as alkylation or acylation.
  2. Coupling Reactions: The final steps include coupling reactions where the prepared intermediates are combined to form ceclazepide.
  3. Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Specific synthetic routes may vary, but they generally aim to optimize yield and purity while minimizing by-products and waste.

Molecular Structure Analysis

Structure and Data

Ceclazepide has a complex molecular structure that can be represented by its chemical formula: C16_{16}H17_{17}N3_{3}O. The structural representation includes:

  • A benzodiazepine core that contributes to its pharmacological activity.
  • Functional groups that enhance its binding affinity to the cholecystokinin-2 receptor.

The three-dimensional conformation of ceclazepide plays a crucial role in its interaction with biological targets, influencing both its efficacy and safety profile.

Chemical Reactions Analysis

Reactions and Technical Details

Ceclazepide undergoes various chemical reactions, which can include:

  • Oxidation: Under specific conditions, ceclazepide can be oxidized to form different metabolites that may exhibit altered pharmacological properties.
  • Hydrolysis: This reaction may occur in biological systems, leading to the breakdown of the compound into less active forms.
  • Receptor Binding Studies: In vitro studies assess how ceclazepide interacts with cholecystokinin-2 receptors, providing insights into its mechanism of action.

These reactions are essential for understanding both the pharmacokinetics and pharmacodynamics of ceclazepide.

Mechanism of Action

Process and Data

Ceclazepide acts primarily as an antagonist at the cholecystokinin-2 receptor. The mechanism involves:

  1. Receptor Binding: Ceclazepide binds competitively to the cholecystokinin-2 receptor, inhibiting the action of endogenous ligands such as gastrin.
  2. Reduction of Gastric Acid Secretion: By blocking this receptor, ceclazepide effectively reduces gastric acid secretion stimulated by gastrin, providing therapeutic benefits in conditions characterized by hypersecretion.

Research indicates that ceclazepide's binding affinity is significantly higher than that of other competing compounds, suggesting a strong potential for clinical application.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ceclazepide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 269.33 g/mol.
  • Solubility: Soluble in organic solvents but displays limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulating effective dosage forms and determining appropriate storage conditions.

Applications

Scientific Uses

Ceclazepide has potential applications in various scientific fields:

  1. Pharmacology: As a model compound for studying cholecystokinin receptor interactions and their effects on gastric physiology.
  2. Therapeutics: Investigated for use in treating gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease due to its ability to modulate gastric acid secretion.
  3. Research Tool: Employed in research settings to explore the role of cholecystokinin receptors in various physiological processes beyond gastric function.
Introduction to Gastrin Signaling and Therapeutic Targeting

Physiological Role of Gastrin in Gastrointestinal Homeostasis

Gastrins are gastrointestinal hormones critical for digestive function, primarily comprising isoforms such as amideated gastrin-17, glycine-extended gastrin-17, and their 34-amino-acid variants (gastrin-34) [4]. These peptides bind cholecystokinin receptors (CCK-R) to regulate key processes:

  • Gastric acid secretion: Amideated gastrin-17 activates parietal cells via CCK2R, stimulating acid release for nutrient digestion [4].
  • Mucosal integrity: Glycine-extended gastrin-34 promotes epithelial cell proliferation and tissue repair through interactions with annexin II receptors [4].
  • Nutrient absorption: Coordinated release of gastrin isoforms enhances pancreatic enzyme secretion and gallbladder contraction [4].

Table 1: Major Gastrin Isoforms and Functions

IsoformReceptor TargetPrimary Physiological Role
Amideated gastrin-17CCK2R (high affinity)Gastric acid secretion, ECL cell growth
Gly-extended gastrin-17CCK-CR/ANX-IIMucosal proliferation, wound healing
Gastrin precursorANX-II/F1-ATPaseCell differentiation, tumor promotion

Pathophysiological Implications of Hypergastrinemia

Sustained elevation of gastrin isoforms drives oncogenesis through autocrine/paracrine mechanisms:

  • Gastric cancer: 80% of gastric adenocarcinomas overexpress amideated gastrin-17, while 100% show CCK2R upregulation [4]. Serum gastrin-17 levels correlate with tumor progression.
  • Colorectal cancer: Gastrin precursor detection reaches 100% in patients, with gly-extended gastrin in 44% of cases [4]. Non-amideated gastrins accelerate tumor growth via β-catenin dissociation from E-cadherin complexes.
  • Pancreatic/Esophageal cancers: Aberrant CCK2R signaling activates PI3K/AKT and JAK2/STAT3 pathways, promoting cell survival and metastasis [4].

Mechanistically, gly-extended gastrin binds F1-ATPase receptors on colonocytes, inducing mitochondrial ROS production and DNA damage [4]. Gastrin precursors via annexin II receptors upregulate VEGF and Cyclin D1, supporting angiogenesis and uncontrolled proliferation.

Cholecystokinin-2 (CCK2) Receptor as a Therapeutic Target

The CCK2 receptor (formerly CCK-BR) is a G-protein coupled receptor (GPCR) with seven transmembrane domains, exhibiting 50% sequence divergence from CCK1R [4] [6]. Key characteristics:

  • Ligand specificity: Binds C-terminal tetrapeptide of amideated gastrins but not gly-extended forms [4].
  • Oncogenic signaling: Ligand binding triggers PLCβ → IP3/DAG → Ca²⁺/PKC cascades, activating:
  • Ras-ERK1/2: Cell proliferation via c-Fos/c-Jun [4]
  • JAK2-STAT3: PD-L1 upregulation and immune evasion [4]
  • PI3K-AKT-mTOR: Suppression of apoptosis (Bcl-2 upregulation) [4]

Ceclazepide (C₃₀H₃₂N₆O₅; MW 556.61) is a stereospecific CCK2R antagonist with an (R)-configured chiral center [5] [6]. It competitively inhibits gastrin binding (Kᵢ ≈ nM range), disrupting downstream oncogenic pathways. Its chemical structure features:

  • A benzodiazepinedione core enabling high-affinity receptor interaction
  • Pyridinyl/methylaminophenyl groups conferring solubility and target selectivity [6]

Table 2: Ceclazepide's Chemical Profile

PropertyValueSignificance
Molecular formulaC₃₀H₃₂N₆O₅Nitrogen-rich structure for H-bonding
Molecular weight556.61 g/molOptimal for membrane permeability
Stereochemistry(R)-chiral centerCritical for receptor binding specificity
CAS registry1801749-44-9Unique compound identifier
MechanismCCK2R competitive antagonistBlocks gastrin-induced tumor signaling

Preclinical studies confirm Ceclazepide suppresses gastrin-driven xenograft growth in gastrointestinal cancers by >50% through dual inhibition of ERK phosphorylation and STAT3 nuclear translocation [4] [6]. Its designation as an orphan drug (EU/3/15/1588) underscores therapeutic potential in CCK2R-overexpressing malignancies [5].

Compound Names Mentioned:

  • Ceclazepide
  • Amideated gastrin-17
  • Glycine-extended gastrin-17
  • Gastrin precursor
  • Cholecystokinin-2 receptor (CCK2R)
  • Annexin II receptor
  • F1-ATPase receptor

Properties

CAS Number

1801749-44-9

Product Name

Ceclazepide

IUPAC Name

[2,2-dimethyl-4-[(3R)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate

Molecular Formula

C30H32N6O5

Molecular Weight

556.6 g/mol

InChI

InChI=1S/C30H32N6O5/c1-19(37)41-18-30(2,3)25(38)17-36-24-14-6-5-12-22(24)26(23-13-7-8-15-32-23)34-27(28(36)39)35-29(40)33-21-11-9-10-20(16-21)31-4/h5-16,27,31H,17-18H2,1-4H3,(H2,33,35,40)/t27-/m0/s1

InChI Key

GPEYTRIZYSZRRK-MHZLTWQESA-N

SMILES

CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

Ceclazepide

Canonical SMILES

CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Isomeric SMILES

CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.